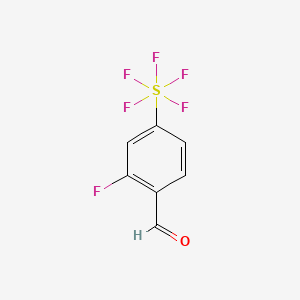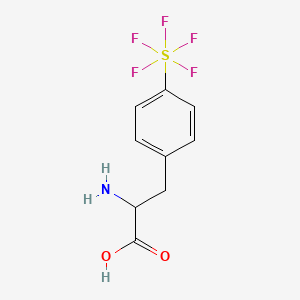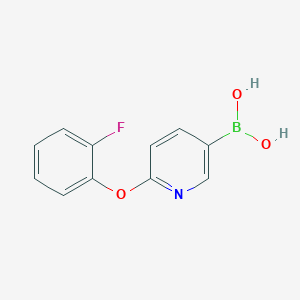
(6-(2-Fluorphenoxy)pyridin-3-yl)boronsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid” is a boronic acid derivative. Boronic acids are organic compounds that contain a boron atom bonded to two oxygen atoms and one carbon atom. They are known for their versatility in various chemical reactions, and they have found use in diverse areas such as organic synthesis, agrochemicals, pharmaceuticals, and dyestuff fields .
Molecular Structure Analysis
The molecular structure of “(6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid” is represented by the linear formula C11H9BFNO3 . The InChI code for this compound is 1S/C11H9BFNO3/c13-9-3-1-2-4-10(9)17-11-6-5-8(7-14-11)12(15)16/h1-7,15-16H .
Chemical Reactions Analysis
Boronic acids, including “(6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid”, are known to be involved in various chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura coupling reaction . This reaction is a type of cross-coupling reaction, used to form carbon-carbon bonds between two organic compounds.
Physical And Chemical Properties Analysis
“(6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid” has a molecular weight of 233.01 g/mol . It is a solid at room temperature and should be stored in an inert atmosphere, preferably under -20°C .
Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura-Kreuzkupplungsreaktionen
(6-(2-Fluorphenoxy)pyridin-3-yl)boronsäure kann in Suzuki-Miyaura-Kreuzkupplungsreaktionen verwendet werden. Dies ist eine Art palladiumkatalysierter Kreuzkupplungsreaktion, die weit verbreitet in der Synthese organischer Verbindungen, einschließlich Pharmazeutika und Agrochemikalien, eingesetzt wird. Die Reaktion ermöglicht die Bildung von Kohlenstoff-Kohlenstoff-Bindungen durch Kupplung von Aryl- oder Vinylboronsäuren mit Aryl- oder Vinylhalogeniden oder Triflaten .
Sensoranwendungen
Boronsäuren, einschließlich this compound, wurden aufgrund ihrer Fähigkeit, mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanidanionen zu interagieren, in verschiedenen Sensoranwendungen eingesetzt. Diese Wechselwirkungen können sowohl in homogenen Assays als auch in heterogenen Detektionssystemen genutzt werden, um biologische und chemische Substanzen zu erfassen .
N-Arylierung
Diese Verbindung kann auch für die N-Arylierung verwendet werden, bei der eine Arylgruppe in ein Substratmolekül eingeführt wird. Dies wird typischerweise unter Verwendung von Übergangsmetallkatalysatoren wie Kupferacetylacetonat erreicht. Die N-Arylierung ist wichtig für die Synthese komplexer organischer Moleküle, einschließlich derer, die in Pharmazeutika verwendet werden .
4. Tandem-Palladium-katalysierte intramolekulare Aminocarbonylisierung und Annulation Eine weitere mögliche Anwendung liegt in Tandem-Palladium-katalysierten intramolekularen Aminocarbonylisierungs- und Annulationsreaktionen. Dieser Prozess kann zur Herstellung stickstoffhaltiger Heterocyclen verwendet werden, die Kernstrukturen in vielen Pharmazeutika sind .
Regioselektive Suzuki-Miyaura-Kupplung
Die Verbindung kann auch an regioselektiven Suzuki-Miyaura-Kupplungsreaktionen beteiligt sein, die wichtig sind, um spezifische Strukturmotive innerhalb komplexer organischer Moleküle mit hoher Präzision zu erzeugen .
Safety and Hazards
“(6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid” is classified as a potentially hazardous substance. It has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Therefore, appropriate safety measures should be taken when handling this compound.
Zukünftige Richtungen
The use of boronic acids in medicinal chemistry is a relatively recent development, and there is still much to learn about these compounds. The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the existing activities . Therefore, further studies on boronic acids, including “(6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid”, could lead to the development of new promising drugs in the future .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid involves the reaction of 2-fluorophenol with 3-bromopyridine, followed by the Suzuki coupling reaction with boronic acid. The boronic acid is then converted to the corresponding boronic ester, which is subsequently hydrolyzed to yield the final product.", "Starting Materials": [ "2-fluorophenol", "3-bromopyridine", "boronic acid", "dibutyl ether", "potassium carbonate", "palladium acetate", "triethylamine", "methanol", "hydrochloric acid", "sodium hydroxide" ], "Reaction": [ "Step 1: 2-fluorophenol is reacted with 3-bromopyridine in the presence of potassium carbonate and palladium acetate in dibutyl ether at 100°C to yield (6-(2-Fluorophenoxy)pyridin-3-yl)bromide.", "Step 2: (6-(2-Fluorophenoxy)pyridin-3-yl)bromide is then reacted with boronic acid in the presence of palladium acetate and triethylamine in methanol at 80°C to yield (6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid.", "Step 3: (6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid is then converted to the corresponding boronic ester by reacting with methanol and hydrochloric acid at reflux temperature.", "Step 4: The boronic ester is then hydrolyzed with sodium hydroxide to yield the final product, (6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid." ] } | |
CAS-Nummer |
1105663-76-0 |
Molekularformel |
C17H18BF2NO3 |
Molekulargewicht |
333.1 g/mol |
IUPAC-Name |
2-(2,4-difluorophenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C17H18BF2NO3/c1-16(2)17(3,4)24-18(23-16)11-5-8-15(21-10-11)22-14-7-6-12(19)9-13(14)20/h5-10H,1-4H3 |
InChI-Schlüssel |
XZPOHTCLAPXBLV-UHFFFAOYSA-N |
SMILES |
B(C1=CN=C(C=C1)OC2=CC=CC=C2F)(O)O |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OC3=C(C=C(C=C3)F)F |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



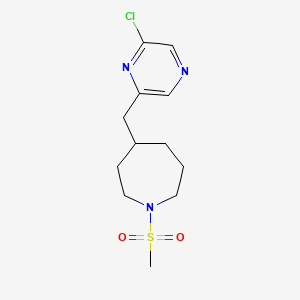
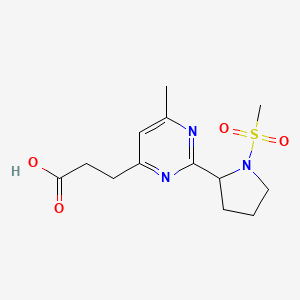
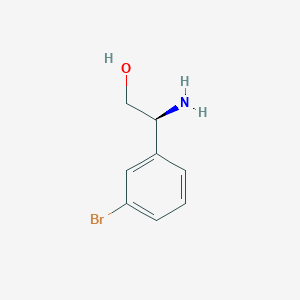

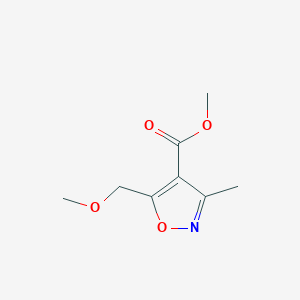

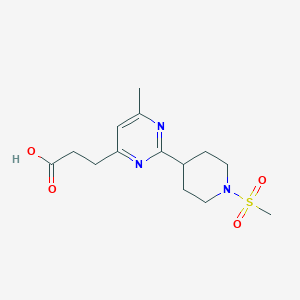
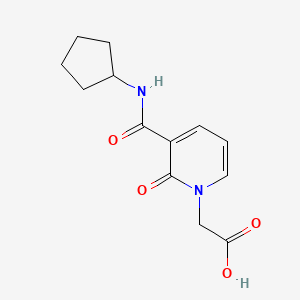
![(2R)-2-amino-2-[6-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1401351.png)
![3-[3-Fluoro-5-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1401353.png)
![3-[2-Fluoro-5-methyl-4-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1401354.png)
